Mechanistically Distinct Piezo1 Activation: Quantified EC50 and Unique Allosteric Site vs. Yoda1 and Jedi2
2-Methyl-5-phenylfuran-3-carboxylic acid (Jedi1) activates the mechanosensitive Piezo1 channel with an EC50 of ~200 μM (mouse Piezo1), positioning it as a moderately potent agonist with a unique mechanism [1]. Crucially, it binds to an extracellular allosteric site on the peripheral blade domain, distinct from the binding site of the commonly used agonist Yoda1 . This differentiated mechanism enables long-range allosteric gating of the pore and provides a complementary tool for dissecting Piezo1 structure-function relationships. Compared to its close analog Jedi2 (EC50 = 158 μM), Jedi1 exhibits a slightly lower potency (1.27-fold difference), but its phenyl ring (versus thienyl in Jedi2) may confer different physicochemical properties and binding kinetics that are relevant for specific experimental designs [1].
| Evidence Dimension | Piezo1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | ~200 μM |
| Comparator Or Baseline | Yoda1: ~17.1 μM; Jedi2: 158 μM |
| Quantified Difference | Jedi1 is 11.7-fold less potent than Yoda1 and 1.27-fold less potent than Jedi2. |
| Conditions | mPiezo1-transfected HEK293T cells; calcium flux assay |
Why This Matters
Researchers require a specific EC50 window and a distinct allosteric mechanism for orthogonal validation of Piezo1-mediated effects, preventing cross-talk with Yoda1-sensitive pathways.
- [1] Wang Y, et al. A lever-like transduction pathway for long-distance chemical- and mechano-gating of the mechanosensitive Piezo1 channel. Nat Commun. 2018;9:1300. View Source
